Disodium Propanedioate Hydrate

Overview

Description

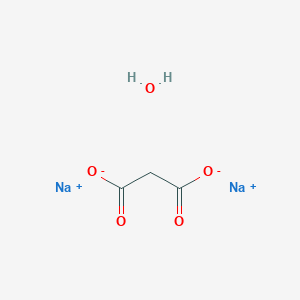

Disodium propanedioate hydrate, also known as disodium malonate hydrate, is the disodium salt of propanedioic acid (malonic acid, HOOC-CH₂-COOH). Its molecular formula is C₃H₂Na₂O₄·nH₂O, where n represents the number of water molecules in the hydrate structure. The anhydrous form has a molecular weight of 162.03 g/mol. The compound is characterized by two carboxylate groups bonded to a central methylene group, forming a dicarboxylate structure.

Malonate ions (CH₂(COO⁻)₂) are key intermediates in biochemical pathways, notably as competitive inhibitors of enzymes like succinate dehydrogenase in the citric acid cycle . This compound is utilized in organic synthesis, buffer formulations, and materials science.

Mechanism of Action

Target of Action

Sodium malonate hydrate primarily targets beryllium and copper . It acts as a complexing agent , binding to these elements and facilitating their determination in various biochemical assays .

Mode of Action

The compound interacts with its targets (beryllium and copper) through a process known as chelation . This involves the formation of multiple bonds between the sodium malonate hydrate and the target element, resulting in a stable complex . Additionally, it is recognized to function as a proton acceptor , leading to speculation that it may act as a catalyst in diverse biochemical reactions .

Biochemical Pathways

Sodium malonate hydrate is known to play a role in the malonate metabolism pathway . It is a three-carbon dicarboxylic acid and is recognized as a competitive inhibitor of succinate dehydrogenase , an enzyme involved in the citric acid cycle . This suggests that sodium malonate hydrate may have significant effects on energy production and other downstream metabolic processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium malonate hydrate is currently limited. Given its use in biochemical research, it is likely that these properties would be influenced by factors such as the route of administration, the concentration used, and the specific experimental conditions .

Result of Action

The chelation of beryllium and copper by sodium malonate hydrate can facilitate the determination of these elements in biochemical assays . Additionally, its role as a competitive inhibitor of succinate dehydrogenase may impact energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of sodium malonate hydrate can be influenced by various environmental factors. These may include the pH of the solution, the presence of other ions or compounds, and the temperature . As such, these factors should be carefully controlled during biochemical assays to ensure accurate and reliable results .

Biochemical Analysis

Biochemical Properties

Sodium malonate hydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle . This interaction alters the normal functioning of the enzyme, thereby influencing the biochemical reactions within the cell .

Cellular Effects

The effects of sodium malonate hydrate on cells are diverse and depend on the type of cell and the cellular processes involved. For example, in yeast cells, sodium malonate hydrate has been shown to augment the damaging effect of heat shock on the yeasts utilizing glucose (or other sugars) by means of oxidative phosphorylation . It does not influence, and sometimes even improves, the thermotolerance of the yeasts utilizing glucose through fermentation .

Molecular Mechanism

The molecular mechanism of action of sodium malonate hydrate involves its binding interactions with biomolecules and its impact on enzyme activity and gene expression. As a competitive inhibitor of succinate dehydrogenase, sodium malonate hydrate binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of sodium malonate hydrate can change over time in laboratory settings. For instance, in yeast cells subjected to heat shock, the damaging effect of sodium malonate hydrate was observed to increase over time

Dosage Effects in Animal Models

The effects of sodium malonate hydrate can vary with different dosages in animal models. For instance, in a mouse model of myocardial infarction, a single infusion of sodium malonate hydrate (16 mg/kg/min for 10 min) upon reperfusion gave a significant cardioprotective effect

Metabolic Pathways

Sodium malonate hydrate is involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction can affect metabolic flux and metabolite levels within the cell. The specific details of these effects and the potential interactions with other enzymes or cofactors require further study.

Biological Activity

Disodium propanedioate hydrate, commonly known as sodium malonate hydrate, is a compound with significant biological activity, particularly in biochemical research and metabolic studies. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₃H₄Na₂O₅

- Molecular Weight : 166.04 g/mol

- Purity : Typically around 95%

This compound primarily acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the citric acid cycle. The inhibition occurs as the compound binds to the active site of SDH, preventing the substrate succinate from binding. This interaction leads to altered metabolic pathways and can affect cellular respiration and energy production.

Target Enzymes and Pathways

- Succinate Dehydrogenase : Inhibition affects the citric acid cycle.

- Malonate Metabolism Pathway : Engages in various biochemical reactions involving malonate derivatives.

Biological Effects

-

Cellular Impact :

- In yeast cells, sodium malonate has been shown to exacerbate heat shock damage by enhancing oxidative stress during glucose metabolism.

- In mammalian models, it has demonstrated cardioprotective effects during myocardial infarction when administered at specific dosages (16 mg/kg/min for 10 min) upon reperfusion.

-

Dosage Variability :

- The effects can vary significantly with dosage. Higher concentrations may lead to increased toxicity or metabolic disruption in different cell types.

-

Temporal Effects :

- The biological activity of sodium malonate can change over time, indicating that prolonged exposure may lead to cumulative effects on cellular function.

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, its absorption and distribution are likely influenced by the route of administration and experimental conditions. The compound's solubility in aqueous solutions facilitates its use in various biochemical assays.

Comparison with Similar Compounds

The following disodium salts with hydrate structures are compared to disodium propanedioate hydrate based on chemical properties, applications, and stability:

Table 1: Comparative Analysis of Disodium Salts with Hydrate Forms

Structural and Functional Comparisons

Carboxylate vs. Phosphate Groups :

- Disodium propanedioate contains two carboxylate groups, enabling metal chelation and participation in decarboxylation reactions. In contrast, disodium hydrogen phosphate (Na₂HPO₄) and glycerophosphate disodium salt feature phosphate groups, making them effective buffers in biological systems .

- ATP disodium salt hydrate includes a triphosphate chain, critical for energy transfer in cellular processes .

Hydrate Stability :

- Disodium pamidronate hydrate exhibits controversial stability across studies, with reports of stable pentahydrates (via ion-exchange synthesis) and unstable dihydrates .

- Glycerophosphate disodium salt pentahydrate is stable under inert atmospheres, whereas ATP disodium salt degrades in aqueous environments unless stored at -20°C .

Applications :

- This compound : Primarily used in organic synthesis and enzyme inhibition studies.

- Disodium Hydrogen Phosphate : A staple in buffer solutions (e.g., phosphate-buffered saline) .

- Glycerophosphate Disodium Salt : Supports osteoblast differentiation in cell culture .

- ATP Disodium Salt : Measures cellular hydration and ATP-dependent luminescence .

Research Findings and Challenges

- Disodium Pamidronate Hydrate : Synthesis methods significantly impact stability. Ion-exchange processes yield pure disodium salts with stable pentahydrates, resolving earlier controversies .

- This compound: Limited data on hydrate forms in the literature. Further studies are needed to characterize its crystalline structure and hydration-dependent properties.

- Sodium Pivalate Hydrate : Used as a bulky carboxylate in drug formulation to enhance solubility and stability .

Properties

IUPAC Name |

disodium;propanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYRMMIDZWSKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370603 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26522-85-0 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.